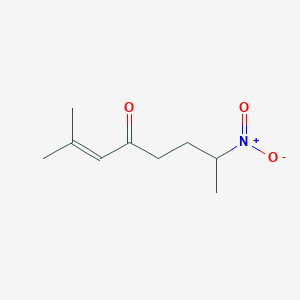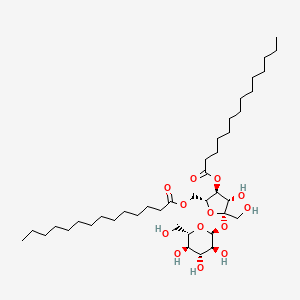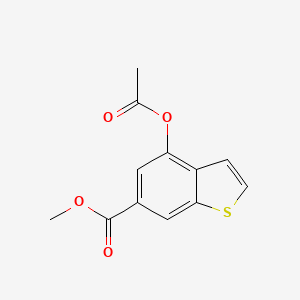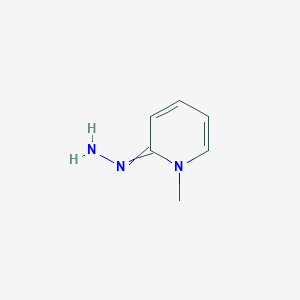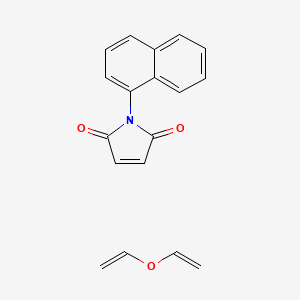
ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione is a compound with a unique structure that combines the properties of ethenoxyethene and 1-naphthalen-1-ylpyrrole-2,5-dione. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione typically involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields . Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iron (III) chloride, O-substituted carbamates, and various amines and sulfonamines. Reaction conditions typically involve mild temperatures and the use of catalytic amounts of reagents to achieve high yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted pyrroles .
Applications De Recherche Scientifique
Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Naphthalen-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione: This compound has a similar structure but differs in the position of the naphthyl group.
1-(Naphthalen-2-yl)-1H-pyrrole: Another similar compound with a different substitution pattern on the pyrrole ring.
Uniqueness
Ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
29465-99-4 |
|---|---|
Formule moléculaire |
C18H15NO3 |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
ethenoxyethene;1-naphthalen-1-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H9NO2.C4H6O/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12;1-3-5-4-2/h1-9H;3-4H,1-2H2 |
Clé InChI |
CUHJKYWAUROSOL-UHFFFAOYSA-N |
SMILES canonique |
C=COC=C.C1=CC=C2C(=C1)C=CC=C2N3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



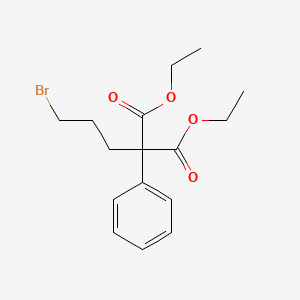
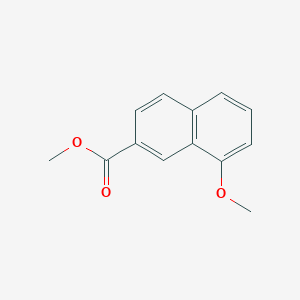

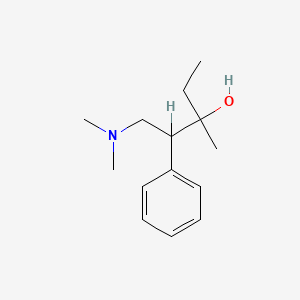
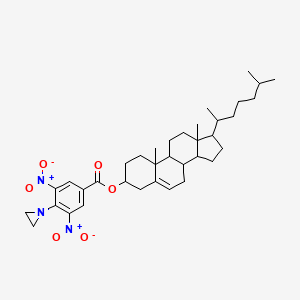
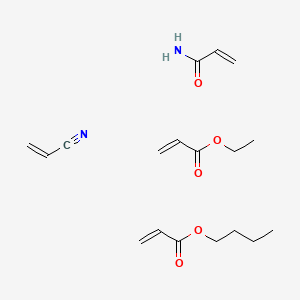
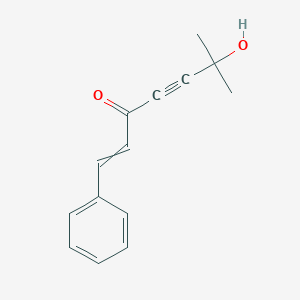
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
